Diethyl 3-methyl-5-{[4-(4-methylphenoxy)butanoyl]amino}thiophene-2,4-dicarboxylate
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Overview
Description
Diethyl 3-methyl-5-{[4-(4-methylphenoxy)butanoyl]amino}thiophene-2,4-dicarboxylate is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and organic electronics due to their unique structural and electronic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 3-methyl-5-{[4-(4-methylphenoxy)butanoyl]amino}thiophene-2,4-dicarboxylate typically involves multi-step organic reactions. One common method includes the condensation of diethyl 3-methylthiophene-2,4-dicarboxylate with 4-(4-methylphenoxy)butanoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Diethyl 3-methyl-5-{[4-(4-methylphenoxy)butanoyl]amino}thiophene-2,4-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Nitrating mixture (concentrated nitric acid and sulfuric acid) or halogens (chlorine, bromine) in the presence of a catalyst.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
Diethyl 3-methyl-5-{[4-(4-methylphenoxy)butanoyl]amino}thiophene-2,4-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as inhibitors of specific enzymes.
Industry: Utilized in the development of organic semiconductors and light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of diethyl 3-methyl-5-{[4-(4-methylphenoxy)butanoyl]amino}thiophene-2,4-dicarboxylate involves its interaction with specific molecular targets. For instance, it may inhibit enzyme activity by binding to the active site, thereby blocking substrate access. The compound’s thiophene ring system can also interact with cellular membranes, affecting their fluidity and function .
Comparison with Similar Compounds
Similar Compounds
- Diethyl 5-amino-3-methylthiophene-2,4-dicarboxylate
- Methyl 3-amino-5-(4-methoxyphenyl)thiophene-2-carboxylate
- Methyl 3-amino-4-(4-chlorophenyl)thiophene-2-carboxylate
Uniqueness
Diethyl 3-methyl-5-{[4-(4-methylphenoxy)butanoyl]amino}thiophene-2,4-dicarboxylate is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for specialized applications in medicinal chemistry and material science.
Biological Activity
Diethyl 3-methyl-5-{[4-(4-methylphenoxy)butanoyl]amino}thiophene-2,4-dicarboxylate is a compound of significant interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a thiophene core with various functional groups that contribute to its biological activities. The compound's structure can be summarized as follows:
- Core Structure : Thiophene ring
- Functional Groups :
- Diethyl ester
- Amide linkage
- Aromatic substitution (4-methylphenoxy and butanoyl)
Antioxidant Activity
Research has indicated that thiophene derivatives exhibit substantial antioxidant properties. For instance, studies have shown that related compounds can increase antioxidant activity significantly, with some achieving up to 62% inhibition compared to standard antioxidants like ascorbic acid . This suggests that this compound may also possess similar antioxidant capabilities.
Antimicrobial Activity
The compound's potential as an antimicrobial agent has been explored in various studies. For example, derivatives of thiophene have demonstrated effective antibacterial activity against both Gram-positive and Gram-negative bacteria. In particular, compounds similar to this compound have shown promising results against pathogens such as Staphylococcus aureus and Escherichia coli, with some exhibiting activity indices comparable to traditional antibiotics like ampicillin .
The biological activity of this compound can be attributed to several mechanisms:
- Oxidoreductase Inhibition : Similar compounds have been identified as oxidoreductase inhibitors, which play a crucial role in cellular redox balance and metabolic processes .
- Neurotransmitter Uptake Inhibition : Some derivatives have shown the ability to inhibit neurotransmitter uptake, suggesting potential applications in neuropharmacology .
- Antiproliferative Effects : The compound may exhibit antiproliferative effects on cancer cells, as seen in related thieno[2,3-b]thiophenes which are known for their anticancer properties .
Research Findings and Case Studies
A series of studies have evaluated the biological activities of thiophene derivatives, including this compound:
Properties
IUPAC Name |
diethyl 3-methyl-5-[4-(4-methylphenoxy)butanoylamino]thiophene-2,4-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27NO6S/c1-5-27-21(25)18-15(4)19(22(26)28-6-2)30-20(18)23-17(24)8-7-13-29-16-11-9-14(3)10-12-16/h9-12H,5-8,13H2,1-4H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACBMSZJFKCVXEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)CCCOC2=CC=C(C=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27NO6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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